

4,4-Dimethylcyclohexanamine hydrochloride

chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,4-Dimethylcyclohexanamine hydrochloride

Cat. No.: B1592865

[Get Quote](#)

An In-Depth Technical Guide to **4,4-Dimethylcyclohexanamine Hydrochloride**: Structure, Synthesis, and Applications

Introduction

In the landscape of modern chemical synthesis and drug discovery, the strategic selection of molecular building blocks is paramount. Substituted cycloalkanes, particularly those incorporating amine functionalities, serve as critical scaffolds due to their conformational rigidity and three-dimensional diversity. **4,4-Dimethylcyclohexanamine hydrochloride** (CAS No: 25834-99-5) is one such pivotal intermediate. The presence of a gem-dimethyl group on the cyclohexane ring introduces a fixed conformational bias and steric bulk, which can be exploited to enhance binding affinity, modulate pharmacokinetic properties, and explore specific regions of biological target space. This guide provides an in-depth technical overview of its chemical structure, a robust and validated synthesis protocol, key applications, and essential safety protocols, tailored for researchers and professionals in chemical and pharmaceutical development.

Section 1: Chemical Structure and Physicochemical Properties

4,4-Dimethylcyclohexanamine hydrochloride is the salt form of the primary amine 4,4-dimethylcyclohexan-1-amine. The hydrochloride salt form enhances stability and often

improves aqueous solubility, making it more amenable for use in various synthetic and biological applications compared to the free base.[1][2]

The core structure consists of a cyclohexane ring substituted with an amino group at the C1 position and two methyl groups at the C4 position. This gem-dimethyl substitution locks the chair conformation by preventing ring flipping, which is a crucial feature for designing molecules with specific spatial orientations for receptor binding.

Chemical Structure (2D)

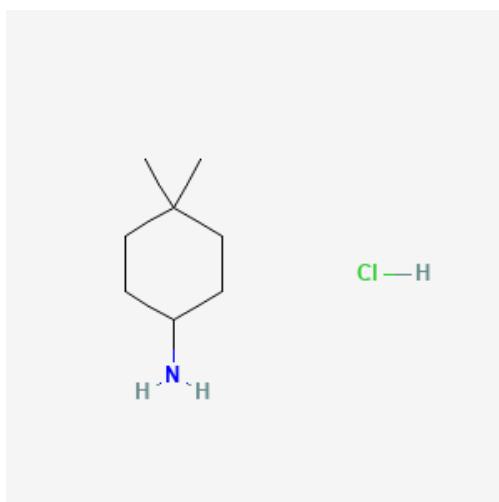
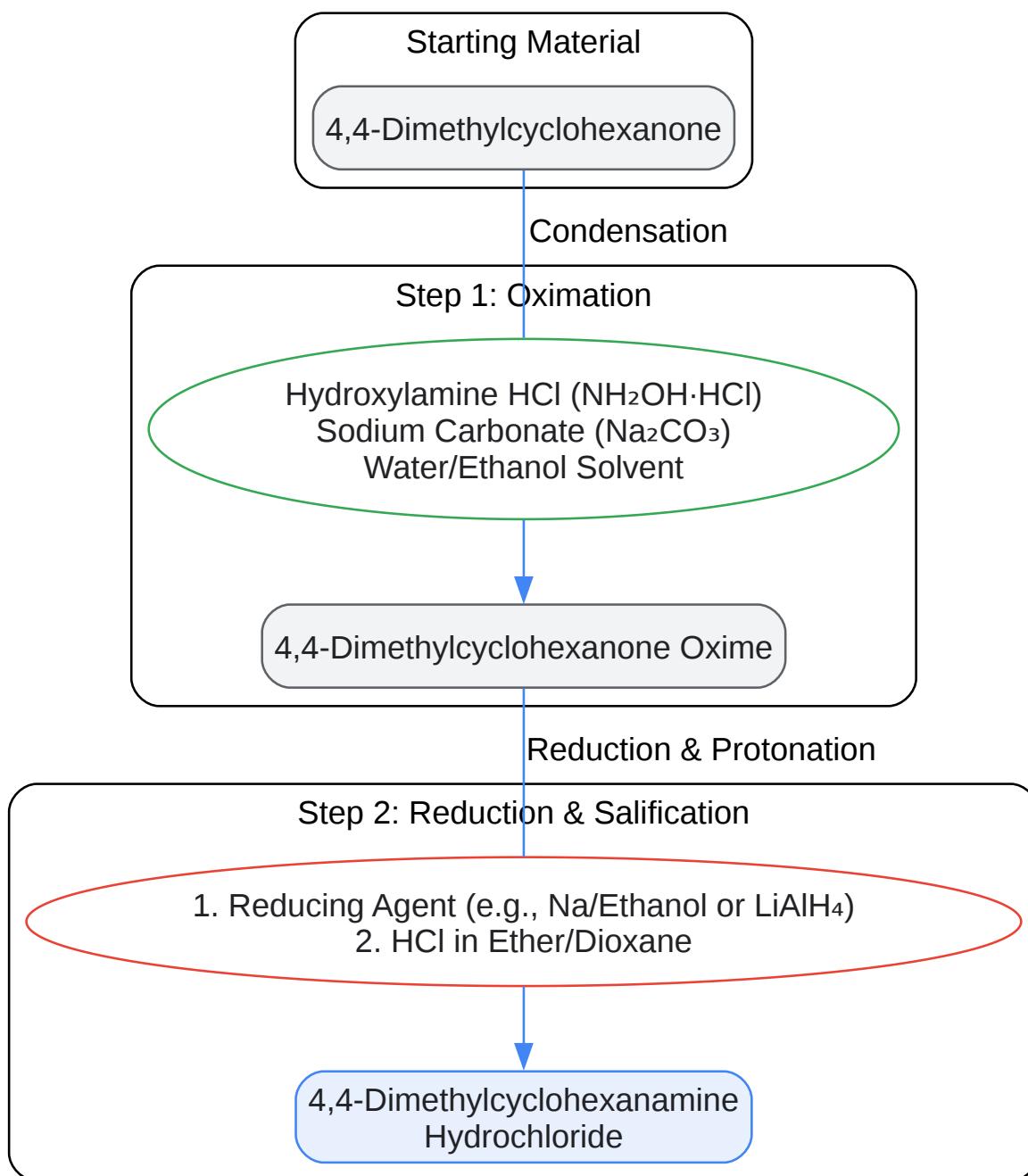


Table 1: Physicochemical and Identification Properties


Property	Value	Source(s)
IUPAC Name	4,4-dimethylcyclohexan-1-amine;hydrochloride	[1]
CAS Number	25834-99-5	[1] [2]
Molecular Formula	C ₈ H ₁₈ ClN	[1] [2]
Molecular Weight	163.69 g/mol	[1] [2]
Appearance	White to off-white solid	[3]
Melting Point	280 °C	[3]
SMILES	CC1(C)CCC(N)CC1.[H]Cl	[2]
Boiling Point (Free Base)	160.5 °C at 760 mmHg	[4]
Density (Free Base)	0.834 g/cm ³	[4]

Section 2: Synthesis and Characterization

A reliable and high-yielding synthesis of **4,4-Dimethylcyclohexanamine hydrochloride** can be achieved via a two-step process starting from the commercially available ketone, 4,4-dimethylcyclohexanone. This pathway involves the formation of an oxime intermediate, followed by its chemical reduction to the primary amine.

Synthesis Pathway Overview

The selected pathway is advantageous as it specifically yields the primary amine, avoiding the common side reactions of over-alkylation that can occur in direct reductive amination protocols. [\[5\]](#) The first step is a condensation reaction to form the stable oxime, which is then reduced in the second step. The final product is isolated as the hydrochloride salt to improve stability and ease of handling.

[Click to download full resolution via product page](#)

A two-step synthesis workflow for **4,4-Dimethylcyclohexanamine hydrochloride**.

Experimental Protocol

Step 1: Synthesis of 4,4-Dimethylcyclohexanone Oxime[6]

- Rationale: This step converts the ketone into a stable oxime intermediate. Hydroxylamine hydrochloride is the nitrogen source, and a mild base like sodium carbonate is used to neutralize the HCl released, liberating the free hydroxylamine needed for the condensation reaction. A water/ethanol mixture ensures all reactants are soluble.
- Procedure:
 - To a solution of 4,4-dimethylcyclohexanone (1.0 eq, e.g., 50 g) and hydroxylamine hydrochloride (1.3 eq) in a mixture of water and ethanol, add a solution of sodium carbonate (1.3 eq) in water dropwise over 20 minutes with stirring.
 - Heat the reaction mixture to reflux and maintain for 3 hours. Monitor reaction completion by TLC (Thin Layer Chromatography).
 - After cooling, remove the ethanol under reduced pressure using a rotary evaporator.
 - Extract the remaining aqueous residue with ethyl acetate (e.g., 4 x 120 mL).
 - Combine the organic layers and wash sequentially with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield 4,4-dimethylcyclohexanone oxime, typically as a white solid.

Step 2: Reduction of 4,4-Dimethylcyclohexanone Oxime and Salt Formation

- Rationale: The C=N bond of the oxime is reduced to a C-N single bond to form the primary amine. A classic and effective method for this is reduction with sodium metal in ethanol (a dissolving metal reduction), which is robust and avoids the handling of pyrophoric hydrides like LiAlH_4 . The final step involves precipitating the amine as its hydrochloride salt by adding a non-aqueous solution of HCl, which facilitates isolation of a stable, crystalline product.
- Procedure:
 - In a flask equipped with a reflux condenser, dissolve the 4,4-dimethylcyclohexanone oxime (1.0 eq) from Step 1 in absolute ethanol.

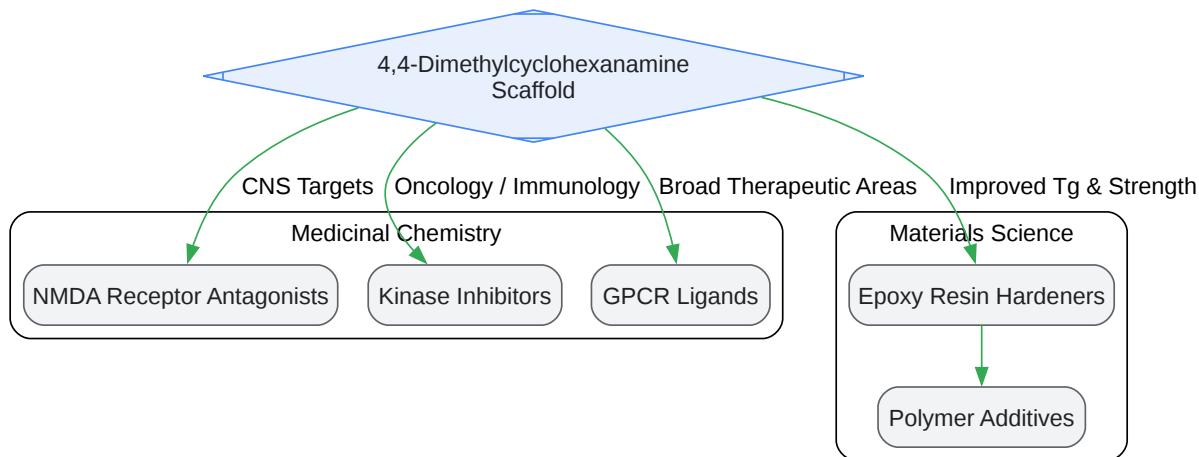
- Carefully add small pieces of sodium metal (approx. 10 eq) at a rate that maintains a steady reflux. The reaction is highly exothermic.
- After all the sodium has been added and the reaction subsides, continue to heat at reflux for an additional 2 hours to ensure complete reduction.
- Cool the mixture to room temperature and cautiously quench the excess sodium by the slow addition of water, followed by acidification with concentrated HCl.
- Remove the ethanol via distillation. Make the aqueous residue strongly basic ($\text{pH} > 12$) with NaOH pellets or a concentrated solution.
- Extract the liberated free amine into diethyl ether or dichloromethane.
- Dry the combined organic extracts over anhydrous potassium carbonate (K_2CO_3), filter, and remove the solvent under reduced pressure.
- Dissolve the resulting crude amine oil in a minimal amount of anhydrous diethyl ether and cool in an ice bath.
- Add a solution of HCl in anhydrous ether or dioxane dropwise with stirring. The hydrochloride salt will precipitate.
- Collect the solid product by vacuum filtration, wash with cold anhydrous ether, and dry under vacuum to yield pure **4,4-Dimethylcyclohexanamine hydrochloride**.

Expected Spectral Characteristics

While experimental spectra are not publicly available, the structure can be readily confirmed using standard spectroscopic methods.

- ^1H NMR: The spectrum would be characterized by a singlet around 1.0 ppm integrating to 6H for the two equivalent gem-dimethyl groups. The protons on the cyclohexane ring would appear as complex multiplets between 1.2 and 2.0 ppm. The proton on the carbon bearing the amine group ($\text{CH}-\text{NH}_3^+$) would be shifted downfield, likely appearing as a multiplet around 3.0-3.3 ppm. The protons on the ammonium group ($-\text{NH}_3^+$) may appear as a broad singlet.

- ^{13}C NMR: The spectrum should show distinct signals for the quaternary carbon of the gem-dimethyl group (~30-35 ppm), the methyl carbons (~25-30 ppm), the carbon bearing the amino group (C1, ~45-55 ppm), and the other methylene carbons of the cyclohexane ring.
- IR Spectroscopy: Key vibrational bands would include C-H stretching from the alkyl groups (~2850-2960 cm^{-1}), and broad N-H stretching from the ammonium salt (~2400-3200 cm^{-1}).


Section 3: Applications in Drug Discovery and Materials Science

The rigid, non-planar structure of the 4,4-dimethylcyclohexylamine scaffold makes it a highly valuable building block for creating molecules with precise three-dimensional architectures.

Core Scaffold in Medicinal Chemistry

The primary application of **4,4-Dimethylcyclohexanamine hydrochloride** is as an intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).

- Neurological Drug Candidates: The broader class of arylcyclohexylamines are well-known for their activity as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key target in the central nervous system.^[7] Compounds like ketamine and phencyclidine, which share the cyclohexylamine core, have profound neurological effects.^[8] The 4,4-dimethyl scaffold can be used to synthesize novel analogs with potentially improved selectivity, potency, or metabolic stability for applications in anesthesia, pain management, and treatment of depression.
- Kinase Inhibitors: In oncology and immunology, kinase inhibitors are a major class of therapeutics. The conformational rigidity of the cyclohexene ring in structural analogs has been shown to be effective for anchoring ligands into the ATP-binding pockets of kinases.^[9] Derivatives of 4,4-dimethylcyclohexanamine can be similarly explored to develop selective inhibitors of various protein kinases implicated in disease.

[Click to download full resolution via product page](#)

Logical relationships of the 4,4-dimethylcyclohexanamine scaffold.

Building Block for Advanced Materials

The rigidity and thermal stability imparted by the gem-dimethylcyclohexyl group are also advantageous in materials science. Related cyclohexylamines are used as curing agents (hardeners) for epoxy resins, where the rigid aliphatic ring structure can increase the glass transition temperature (Tg) and mechanical strength of the final polymer.^[9]

Section 4: Safety, Handling, and Storage

As a chemical intermediate, proper handling of **4,4-Dimethylcyclohexanamine hydrochloride** is essential to ensure laboratory safety.

- Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).^[3] The free base form is corrosive and can cause severe skin burns and eye damage.^[10]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or fumes.
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended.^[11] Keep away from strong oxidizing agents and strong bases.
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be handled as hazardous chemical waste.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,4-Dimethylcyclohexanamine hydrochloride | C8H18ClN | CID 24191928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4-dimethylcyclohexan-1-amine hydrochloride 95% | CAS: 25834-99-5 | AChemBlock [achemblock.com]
- 3. 4,4-DIMETHYLCYCLOHEXYLAMINE HYDROCHLORIDE | 25834-99-5 [amp.chemicalbook.com]
- 4. m.molbase.com [m.molbase.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]

- 9. 4,4-Dimethylcyclohex-2-en-1-amine (61888-92-4) for sale [vulcanchem.com]
- 10. 4,4-Dimethylcyclohexan-1-amine | C8H17N | CID 421054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Page loading... [guidechem.com]
- To cite this document: BenchChem. [4,4-Dimethylcyclohexanamine hydrochloride chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1592865#4-4-dimethylcyclohexanamine-hydrochloride-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com